2-Chloro-4-formyl-6-methoxyphenyl 4-methoxybenzoate
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Overview
Description
2-Chloro-4-formyl-6-methoxyphenyl 4-methoxybenzoate is a chemical compound with the molecular formula C16H13ClO4. It is a derivative of benzoic acid and is characterized by the presence of chloro, formyl, and methoxy functional groups. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-formyl-6-methoxyphenyl 4-methoxybenzoate typically involves the esterification of 2-Chloro-4-formyl-6-methoxyphenol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-formyl-6-methoxyphenyl 4-methoxybenzoate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-Chloro-4-carboxy-6-methoxyphenyl 4-methoxybenzoate.
Reduction: 2-Chloro-4-hydroxymethyl-6-methoxyphenyl 4-methoxybenzoate.
Substitution: 2-Amino-4-formyl-6-methoxyphenyl 4-methoxybenzoate.
Scientific Research Applications
2-Chloro-4-formyl-6-methoxyphenyl 4-methoxybenzoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-formyl-6-methoxyphenyl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and formyl groups play a crucial role in binding to these targets, thereby modulating their activity. The methoxy groups enhance the compound’s solubility and stability, facilitating its use in various applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-formyl-6-methoxyphenyl acetate
- 2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzoate
- 2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate
Uniqueness
2-Chloro-4-formyl-6-methoxyphenyl 4-methoxybenzoate is unique due to the presence of both chloro and formyl groups, which confer distinct reactivity and binding properties. The combination of these functional groups with the methoxybenzoate moiety enhances its versatility in various chemical and biological applications.
Properties
IUPAC Name |
(2-chloro-4-formyl-6-methoxyphenyl) 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO5/c1-20-12-5-3-11(4-6-12)16(19)22-15-13(17)7-10(9-18)8-14(15)21-2/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZUYYZALJNNJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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